
1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene): is a chemical compound with the molecular formula C16H14F3O2 It is characterized by the presence of two methoxybenzene groups connected via a trifluoroethane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzene with a trifluoroethane derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-methoxybenzene reacts with 2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process, including precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoroethane bridge can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The trifluoroethane bridge and methoxybenzene groups can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)dibenzene
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-bromobenzene)
Uniqueness
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the aromatic rings.
Eigenschaften
CAS-Nummer |
384-97-4 |
|---|---|
Molekularformel |
C16H15F3O2 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
1-methoxy-4-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15F3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChI-Schlüssel |
YZYLIFPICMLCKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
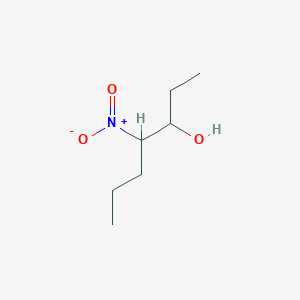
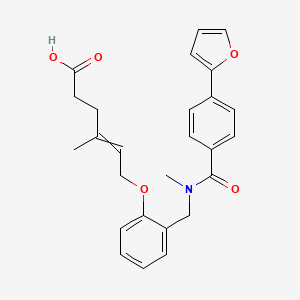

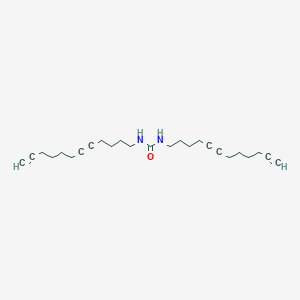

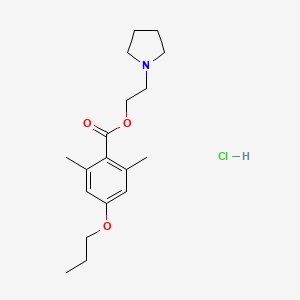
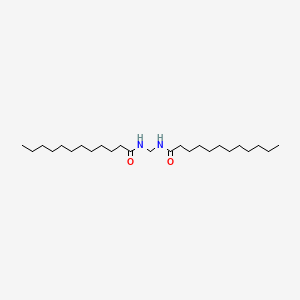
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
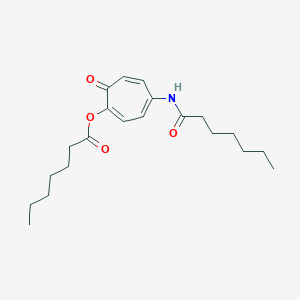

![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
